2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide, also known as 2-oxo-1,2-dihydroisoindole-3-acetamide or isoindoline-1,3-dione-2-acetamide, is a heterocyclic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . This compound exhibits numerous biological and pharmacological activities, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to target cancer cells, specifically melanoma cells .
Mode of Action
It’s known that similar compounds exert their effects by increasing apoptosis in targeted cells .
Result of Action
Similar compounds have been found to inhibit the proliferation of melanoma cells through increasing apoptosis .
Preparation Methods
The synthesis of 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide typically involves the reaction of isoindoline derivatives with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities that make it useful in studying cellular processes and enzyme interactions.
Medicine: It has potential pharmacological applications, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and chemical products.
Comparison with Similar Compounds
2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide can be compared with other similar compounds, such as:
Phthalimide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Isoindoline derivatives: These compounds have structural similarities and are used in similar applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-9(13)5-8-6-3-1-2-4-7(6)10(14)12-8/h1-4,8H,5H2,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEGLPHDCIMJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.